An In-depth Technical Guide to the Chemical Properties of Mandestrobin 2-Demethyl
An In-depth Technical Guide to the Chemical Properties of Mandestrobin 2-Demethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandestrobin 2-Demethyl, systematically named 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide, is a chemical compound closely related to the fungicide Mandestrobin. It is recognized as a metabolite and a key intermediate in the synthesis of Mandestrobin. This guide provides a comprehensive overview of its known chemical properties, analytical methodologies, and its relationship to the parent compound, Mandestrobin. While extensive data is available for Mandestrobin, specific experimental data for Mandestrobin 2-Demethyl is limited in publicly accessible literature.
Chemical Identity and Properties
Mandestrobin 2-Demethyl is characterized by the substitution of the methoxy group at the alpha-carbon of the acetamide moiety in Mandestrobin with a hydroxyl group. This structural change significantly alters its chemical and physical properties.
Table 1: Chemical Identifiers for Mandestrobin 2-Demethyl
| Identifier | Value |
| IUPAC Name | 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide |
| CAS Number | 173662-85-6[1] |
| Molecular Formula | C₁₈H₂₁NO₃[1] |
| Molecular Weight | 299.36 g/mol [1] |
| Accurate Mass | 299.1521[1] |
| SMILES | CNC(=O)C(O)c1ccccc1COc2cc(C)ccc2C[1] |
| InChI | InChI=1S/C18H21NO3/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(20)18(21)19-3/h4-10,17,20H,11H2,1-3H3,(H,19,21)[1] |
Table 2: Physicochemical Properties of Mandestrobin 2-Demethyl
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to have different solubility profile than Mandestrobin due to the presence of a hydroxyl group. |
| Appearance | Neat[2] | This suggests it is available in a pure, undiluted form. |
Relationship to Mandestrobin
Mandestrobin 2-Demethyl is intrinsically linked to Mandestrobin, primarily in two ways: as a precursor in its chemical synthesis and as a product of its metabolic degradation.
Role in Synthesis
The synthesis of Mandestrobin, a methoxyacetamide fungicide, can involve a cyanohydrin intermediate which is then converted to the final product. The hydrolysis of the nitrile group and subsequent methylation are key steps. Mandestrobin 2-Demethyl represents the hydroxylated intermediate before the final methylation of the alpha-carbon.
Caption: Simplified synthesis pathway of Mandestrobin.
Metabolic Fate
In biological systems, Mandestrobin undergoes various metabolic transformations. O-demethylation of the methoxy group on the side chain is a documented minor metabolic pathway, leading to the formation of Mandestrobin 2-Demethyl. This process is part of the broader degradation of the fungicide in organisms and the environment.
Caption: Metabolic conversion of Mandestrobin.
Experimental Protocols
General Analytical Workflow
The analysis of Mandestrobin 2-Demethyl in various matrices (e.g., environmental samples, biological tissues) would likely follow a standard procedure for pesticide residue analysis.
Caption: General workflow for the analysis of Mandestrobin 2-Demethyl.
Methodological Details
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Extraction: Extraction from solid matrices is typically performed using an organic solvent mixture, such as acetone/water.
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Cleanup: Solid-phase extraction (SPE) is a common technique to remove interfering substances from the extract before instrumental analysis.
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Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective determination of Mandestrobin and its metabolites.
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Chromatography: A C18 reversed-phase column is often used for separation.
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Mass Spectrometry: Detection is achieved by monitoring specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode for accurate quantification and confirmation. While specific ion transitions for Mandestrobin 2-Demethyl are not published, they can be determined by direct infusion of a standard into the mass spectrometer.
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Conclusion
Mandestrobin 2-Demethyl is a significant, albeit less studied, chemical entity in the context of the fungicide Mandestrobin. Its role as a synthetic intermediate and a metabolite underscores the importance of understanding its chemical properties and analytical behavior. While a comprehensive dataset on its physicochemical properties is currently lacking in public literature, established analytical techniques for related compounds provide a solid foundation for its detection and quantification. Further research is warranted to fully characterize this compound and its potential impacts.
